![molecular formula C7H7BCl2N2O2 B7955995 {6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955995.png)
{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride
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Overview
Description
{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various chemical reactions and its role in scientific research.
Preparation Methods
The synthesis of {6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Industrial production methods may involve the use of boronic esters as intermediates, which can be functionalized and deprotected under mild conditions .
Chemical Reactions Analysis
{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways essential for bacterial survival .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4,12-13H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLZCGGGBXKJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NC=C2)Cl)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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